Dihydrokainic acid

Glutamate Transporter EAAT2 Astrocyte

Glutamate transporter studies often struggle with off-target receptor activation by kainate agonists. Dihydrokainic acid (DHK) solves this as a potent, non-transportable EAAT2 inhibitor (Ki = 23 µM) with negligible kainate receptor activity. - >130-fold selectivity over EAAT1/EAAT3 (Ki > 3 mM), ensuring clean EAAT2-specific readouts. - Non-neurotoxic; 0 % lesion formation vs. kainic acid in hippocampal models. - BBB-penetrant via passive diffusion, enabling in vivo behavioral studies. Supplied with ≥98 % HPLC purity, full COA, and ambient/blue-ice shipping to ensure research-grade consistency.

Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
CAS No. 52497-36-6
Cat. No. B1670603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrokainic acid
CAS52497-36-6
Synonymsdihydrokainate
dihydrokainic acid
Molecular FormulaC10H17NO4
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(C)C1CNC(C1CC(=O)O)C(=O)O
InChIInChI=1S/C10H17NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h5-7,9,11H,3-4H2,1-2H3,(H,12,13)(H,14,15)/t6-,7+,9-/m0/s1
InChIKeyJQPDCKOQOOQUSC-OOZYFLPDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrokainic Acid (CAS 52497-36-6) for Scientific Procurement: Core Identity and Research Utility


Dihydrokainic acid (DHK), a saturated pyrrolidine dicarboxylic acid derived from kainic acid, is primarily employed in neuroscience as a selective, non-transportable inhibitor of the excitatory amino acid transporter 2 (EAAT2/GLT-1) [1]. Its primary application is the experimental manipulation of extracellular glutamate levels to study glutamatergic neurotransmission, excitotoxicity, and behavior in in vitro and in vivo models [2]. While chemically related to kainic acid, its primary pharmacological effect is the blockade of glutamate reuptake rather than direct ionotropic receptor activation, defining its distinct research niche [3].

Why Dihydrokainic Acid Cannot Be Substituted with Generic Kainate Analogs or Broad-Spectrum Transporter Inhibitors


Substituting dihydrokainic acid with kainic acid or broad-spectrum glutamate transporter inhibitors like TBOA leads to profoundly different experimental outcomes. Kainic acid is a potent ionotropic glutamate receptor agonist (Kd ~4-66 nM) and neurotoxin, whereas dihydrokainic acid exhibits negligible activity at these receptors at concentrations used for EAAT2 blockade [1]. Furthermore, the non-selective inhibitor DL-TBOA blocks all glutamate transporters (EAAT1-5), obscuring the specific role of EAAT2. The unique profile of dihydrokainic acid—potent EAAT2 inhibition with a >130-fold selectivity window and low receptor-mediated excitotoxicity—is essential for accurately dissecting the contribution of astrocytic glutamate clearance to synaptic physiology and behavior [2].

Quantitative Evidence Guide: Verifiable Differentiation of Dihydrokainic Acid for Experimental Design


EAAT2 Transporter Selectivity: 130-Fold Discrimination Over EAAT1 and EAAT3

Dihydrokainic acid selectively inhibits the glial glutamate transporter EAAT2 (GLT-1) with a Ki of 23 μM, demonstrating 130-fold selectivity over the related transporters EAAT1 and EAAT3, which both exhibit Ki values greater than 3 mM [1]. This selective inhibition has been confirmed in [3H]-D-aspartate uptake assays in HEK293 cells expressing human transporters, where the Ki for EAAT2 was 89 μM, compared to >3 mM for EAAT1 and EAAT3 .

Glutamate Transporter EAAT2 Astrocyte Uptake Assay

Potency in Glutamate Uptake Inhibition: Twice as Potent as Kainic Acid

In a direct comparison using rat brain slices, dihydrokainic acid was found to be approximately twice as potent as kainic acid in inhibiting the 'high affinity' uptake of L-glutamic acid [1]. While kainic acid acts as a linear competitive inhibitor with a Ki of 250 μM for this uptake process, dihydrokainic acid exhibits significantly higher potency .

Glutamate Uptake Kainic Acid Comparative Pharmacology Brain Slice

Receptor Binding Profile: 500-1000 Fold Reduced Affinity for Kainate Receptors

Dihydrokainic acid exhibits markedly reduced affinity for kainate receptor binding sites compared to kainic acid. In competition binding assays using [3H]kainic acid on rat brain membranes, dihydrokainic acid was 200-fold less potent at the low-affinity site and 1000-fold less active at the high-affinity site [1]. Another study confirmed it is approximately 500 times less potent as an inhibitor of kainic acid binding [2]. This stark difference translates to a significant functional divergence in vivo.

Kainate Receptor Binding Affinity Receptor Selectivity Off-Target

In Vivo Neurotoxicity Profile: Absence of Lesion Formation Versus Kainic Acid

Direct comparative histological analysis following intraventricular injection in the rat hippocampus revealed a critical safety margin: while kainic acid (5.0 μg) produced significant unilateral lesions in the CA3 and CA4/hilus cell regions, an identical dose of dihydrokainic acid displayed no neurotoxicity whatsoever [1]. This is consistent with findings in organotypic hippocampal slice cultures, where the stereoisomer dihydrokainic acid was ineffective in inducing lesions, in contrast to the robust damage caused by 3 μM kainic acid [2].

Neurotoxicity Hippocampus In Vivo Model Excitotoxicity

Blood-Brain Barrier Permeability: Quantified Passive Diffusion for CNS Studies

Using an in situ rat brain perfusion technique, the permeability of dihydrokainic acid across the blood-brain barrier (BBB) was quantified and found to be similar to that of kainic acid, with permeability coefficients of 0.28 × 10⁻⁶ cm/s and 0.25 × 10⁻⁶ cm/s, respectively [1]. The study further determined that brain uptake is mediated by passive diffusion, not active transport, and that non-specific plasma and brain protein binding is low [2]. This means that despite its polarity, systemic administration yields sufficient free drug concentrations in the brain to engage its target.

Blood-Brain Barrier CNS Penetration Pharmacokinetics In Vivo

Optimal Research Applications for Dihydrokainic Acid: Evidence-Based Use Cases


Mechanistic Studies of Astrocytic Glutamate Clearance and Synaptic Physiology

The high selectivity for EAAT2 over EAAT1/EAAT3 (Ki ratio >130) makes dihydrokainic acid the gold-standard pharmacological tool for investigating the specific role of GLT-1 in regulating extracellular glutamate dynamics. In electrophysiological studies, such as those in hippocampal slices, application of dihydrokainic acid can be used to probe how impaired astrocytic uptake alters excitatory postsynaptic potentials (EPSPs) and neuronal excitability, providing insights into the mechanisms of synaptic plasticity and neurotransmission that are unconfounded by direct receptor activation [1].

Behavioral Pharmacology Models of Mood, Cognition, and Motivation

Given its ability to cross the BBB via passive diffusion (0.28 × 10⁻⁶ cm/s) and its non-neurotoxic profile relative to kainic acid, dihydrokainic acid is an invaluable tool for in vivo behavioral studies. Microinfusion or systemic administration in rodents has been shown to induce specific behavioral phenotypes, such as anhedonia-like behavior in the sucrose intake test following prefrontal cortex injection, and antidepressant-like effects in the forced swim test after infralimbic cortex administration [2]. These applications allow researchers to directly link EAAT2 dysfunction and subsequent elevations in extracellular glutamate to complex behaviors relevant to neuropsychiatric disorders [3].

Excitotoxicity and Neuroprotection Assays Requiring Non-Confounding Glutamate Elevation

In models of excitotoxicity, where the goal is to study the downstream effects of elevated endogenous glutamate, dihydrokainic acid offers a distinct advantage over kainic acid or other receptor agonists. Its negligible affinity for kainate receptors (500-1000 fold less than kainic acid) and its complete lack of neurotoxicity in hippocampal lesion models (0% lesion formation vs. kainic acid) ensure that any observed cellular damage or stress response is a direct consequence of impaired glutamate clearance and subsequent activation of other receptor systems (e.g., NMDA or AMPA receptors), rather than a direct effect of the pharmacological agent itself [4]. This makes it a cleaner tool for investigating the role of glutamate transporters in neuroprotection.

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